molecular formula C32H30O7 B599807 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 118392-79-3

2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B599807
CAS No.: 118392-79-3
M. Wt: 526.6 g/mol
InChI Key: RQTJQNBGKPAHOD-UHFFFAOYSA-N
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Description

2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex ester derivative featuring a bicyclic cyclopenta[b]furan core fused with a 1,3-dioxolan ring system. The compound is characterized by:

  • A cyclopenta[b]furan scaffold with a ketone group at position 2.
  • A 1,3-dioxolan ring substituted with a phenoxymethyl group and a vinyl linkage to the cyclopenta[b]furan core.

Properties

CAS No.

118392-79-3

Molecular Formula

C32H30O7

Molecular Weight

526.6 g/mol

IUPAC Name

[2-oxo-4-[2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C32H30O7/c33-30-19-27-26(15-16-32(36-17-18-37-32)21-35-25-9-5-2-6-10-25)28(20-29(27)38-30)39-31(34)24-13-11-23(12-14-24)22-7-3-1-4-8-22/h1-16,26-29H,17-21H2

InChI Key

RQTJQNBGKPAHOD-UHFFFAOYSA-N

SMILES

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a unique structural framework that includes a dioxolane moiety, which is known for its biological activity. The presence of multiple functional groups may contribute to its interactions with biological systems.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of similar compounds within the same chemical class. For instance, derivatives of 1,3-dioxolane have shown varying degrees of cytotoxicity against cancer cell lines. In particular, compounds with structural similarities to our target compound were tested on L929 cells, revealing significant cytotoxic effects at certain concentrations (Table 1).

Table 1: Cytotoxicity of Related Compounds on L929 Cells

CompoundConcentration (µM)Cell Viability (%)
Compound A10068
Compound B20073
Compound C5096
Compound D12121

This data indicates that while some derivatives exhibit toxicity, others may enhance cell viability under specific conditions .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to This compound has been documented in various studies. For example, benzoxazepine derivatives have shown promising results in reducing inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the target compound may also possess similar anti-inflammatory properties .

The mechanism by which This compound exerts its biological effects may involve modulation of cellular pathways related to apoptosis and inflammation. The dioxolane structure is known to interact with various enzymes and receptors in biological systems, potentially leading to altered signaling pathways that affect cell survival and inflammatory responses.

Case Studies

A notable study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. This method demonstrated the effectiveness of specific compounds in inhibiting tumor growth in a three-dimensional cellular context, suggesting that This compound could be explored similarly for its anticancer potential .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of a dioxolane ring and a biphenyl moiety suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a screening of a drug library revealed that certain derivatives can inhibit cancer cell proliferation effectively. This suggests that 2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate may also possess similar properties .
  • Antimicrobial Properties :
    • The compound's structural features may enhance its ability to interact with microbial enzymes or membranes, potentially leading to antimicrobial effects. This application is particularly relevant in the context of increasing antibiotic resistance .
  • Enzyme Inhibition :
    • The ability of this compound to inhibit specific enzymes involved in disease processes (such as nitric oxide synthase) has been explored in various studies. Inhibition of these enzymes can be crucial for developing treatments for conditions like inflammatory diseases .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ScreeningIdentified novel anticancer compounds through library screening; potential activity noted for structurally similar compounds.
Antimicrobial ActivitySuggested antimicrobial properties based on structural analysis; further testing needed for confirmation.
Enzyme InhibitionDiscussed potential for inhibiting nitric oxide synthase; implications for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclopenta[b]furan derivatives with variable substituents on the dioxolan ring and ester groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[b]furan Derivatives

Compound Name & Source Molecular Formula Molecular Weight Dioxolan Substituent Ester Group Key Inferences
Target Compound C₃₂H₃₂O₇ 552.6 g/mol Phenoxymethyl [1,1'-Biphenyl]-4-carboxylate Higher aromaticity due to biphenyl ester; moderate lipophilicity from phenoxymethyl.
[(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-... () C₃₂H₄₀O₆ 520.66 g/mol Heptyl [1,1'-Biphenyl]-4-carboxylate Increased lipophilicity from heptyl chain; potential for enhanced membrane permeability.
[(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro... () C₃₀H₂₈O₆ 484.53 g/mol Benzyloxy methyl [1,1'-Biphenyl]-4-carboxylate Polar benzyloxy group may reduce bioavailability but improve water solubility.
[(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-... () C₃₂H₄₀O₆ 520.66 g/mol Heptyl 4-Phenylbenzoate Smaller ester group (vs. biphenyl) may reduce steric hindrance in binding.
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-... () C₁₅H₁₄O₅ 274.27 g/mol N/A Benzoate Simpler structure with lower molecular weight; limited aromatic interactions.

Key Findings:

The phenoxymethyl group in the target compound balances aromaticity and moderate hydrophobicity, favoring interactions with hydrophobic protein domains . Benzyloxy methyl () introduces polarity, which may improve solubility but limit passive diffusion .

Ester Group Influence :

  • The [1,1'-biphenyl]-4-carboxylate moiety (target compound, ) offers extended π-π stacking capabilities compared to 4-phenylbenzoate () or benzoate (), suggesting stronger binding to aromatic-rich biological targets .

Structural Complexity and Bioactivity :

  • Compounds with larger molecular weights (e.g., target compound: 552.6 g/mol) may face challenges in pharmacokinetics, such as absorption and distribution, compared to simpler analogs like .

Synthetic and Analytical Considerations :

  • The presence of multiple stereocenters (e.g., in ) necessitates advanced chiral synthesis and characterization techniques, such as X-ray crystallography (referenced in via SHELX) .

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